2-(4-Chlorophenyl)-2-(prop-2-ynylamino)ethanol
Description
2-(4-Chlorophenyl)-2-(prop-2-ynylamino)ethanol is a synthetic ethanolamine derivative characterized by a 4-chlorophenyl group and a propargylamino (prop-2-ynylamino) substituent. The propargylamino group may enhance metabolic stability or enable click chemistry modifications, distinguishing it from other β-amino alcohol derivatives.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(prop-2-ynylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-2-7-13-11(8-14)9-3-5-10(12)6-4-9/h1,3-6,11,13-14H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMWHLTZHECME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(CO)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenyl)-2-(prop-2-ynylamino)ethanol is a compound of interest due to its potential biological activities, particularly in antimicrobial and neuroprotective applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, antimicrobial efficacy, and neuroprotective properties.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 4-chlorophenyl derivatives with propargylamine. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of this compound. The following table summarizes the antibacterial and antifungal activities observed:
| Compound | Bacterial Strains Tested | Antibacterial Activity | Fungal Strains Tested | Antifungal Activity |
|---|---|---|---|---|
| 4-CPA-OH | E. coli, S. aureus | High | A. flavus, C. albicans | Moderate |
| 4-CPM-OH | K. aerogenes | Highest | A. flavus | Moderate |
| 4-CPP-OH | P. desmolyticum | Highest | C. albicans | Moderate |
The compound 4-CPM-OH demonstrated the highest antibacterial activity against Klebsiella aerogenes and Pseudomonas desmolyticum, while 4-CPA-OH showed significant antifungal activity against both tested fungal strains .
Neuroprotective Properties
In addition to its antimicrobial activity, this compound has been investigated for neuroprotective properties, particularly in models of Parkinson's disease (PD). The compound exhibits antioxidant properties that may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.
The neuroprotective mechanism is thought to involve the chelation of iron, which plays a critical role in oxidative stress pathways associated with neurodegenerative diseases. Bifunctional iron chelators that include similar moieties have shown promise in preclinical studies for their ability to protect neurons from oxidative damage .
Case Studies
- Antimicrobial Efficacy : A study conducted on various synthesized derivatives showed that compounds containing the propynylamino group exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin .
- Neuroprotection in Animal Models : Research involving animal models of Parkinson's disease demonstrated that compounds similar to this compound could mitigate symptoms associated with PD by reducing neuronal death due to oxidative stress .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of 2-(4-Chlorophenyl)-2-(prop-2-ynylamino)ethanol have shown promising activity against various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.0 |
| HeLa (Cervical Cancer) | 5.0 |
These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Studies have shown that similar compounds can reduce oxidative stress and protect neuronal cells from damage.
In animal models, this compound demonstrated the ability to mitigate neurodegeneration by enhancing antioxidant defenses and modulating apoptotic pathways.
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored. Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 μg/mL |
| Escherichia coli | 12.5 μg/mL |
These results highlight the compound's potential as an antimicrobial agent.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives related to this compound. The researchers conducted cytotoxicity assays on multiple cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment, the neuroprotective effects of the compound were assessed in mice models of Parkinson's disease. The results indicated that treatment with the compound significantly reduced neuronal death and improved motor function compared to untreated controls.
Comparison with Similar Compounds
Hydrobromide 2-[4-(4-Chlorophenyl)-2-phenyliminothiazol-3-yl]-ethanol (Compound 6.6)
- Structure: Contains a thiazole ring fused with a 4-chlorophenyl group and a phenylimino moiety, linked to an ethanol backbone .
- Activity : Demonstrates potent antihistaminic and anti-allergic properties in pharmacological screening, attributed to the thiazole ring’s electron-rich environment and the 4-chlorophenyl group’s hydrophobic interactions .
1-(4-Chloronaphthalen-1-yl)-2-(didecylamino)ethanol
- Structure: Features a naphthalene ring substituted with chlorine and a didecylamino group on the ethanol backbone .
- Physicochemical Properties : High molecular weight (502.22 g/mol) and lipophilicity due to the naphthalene and long alkyl chains, contrasting with the target compound’s smaller propargyl group .
- Application : Likely used in hydrophobic drug delivery systems, whereas the target compound’s propargyl group may favor solubility in polar solvents.
Thiazole-Containing Analogues
2-(1-Amino-2-(4-(4-Chlorophenyl)thiazol-2-yl)vinylthio)-1-(4-chlorophenyl)ethanone (Compound 38)
- Structure : Combines a thiazole ring, 4-chlorophenyl groups, and a ketone moiety .
- Activity : Exhibits anticancer activity , likely due to thiazole-mediated DNA intercalation or kinase inhibition .
- Comparison : The ketone and thioether groups in Compound 38 introduce redox activity absent in the target compound, which may influence toxicity profiles.
Nitrile and Sulfonyl Derivatives
2-(4-Chlorophenyl)hexanenitrile
2-[2-(4-Chlorophenyl)sulfonylethylsulfanyl]ethanol
- Structure : Incorporates a sulfonyl group and thioether linkage .
- Safety : Classified under GHS guidelines with specific first-aid measures for inhalation exposure, indicating higher reactivity compared to the target compound .
Structural and Functional Analysis Table
Research Implications and Gaps
- Pharmacological Data Needed : Direct studies on the target compound’s bioactivity, toxicity, and metabolic stability are absent in the evidence and critical for validation.
- Synthetic Routes : and highlight Hantzsch thiazole synthesis and hydrazine-mediated reactions, which could be adapted for target compound derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
